N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: is a chemical compound with the molecular formula C9H10N2O3S2 and a molecular weight of 258.32 g/mol It is characterized by the presence of a benzoxazole ring substituted with a dimethylamino group, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent is used.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or as a probe for studying biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: By binding to the active site or allosteric site of the enzyme, thereby preventing its activity.
Modulating Biological Pathways: By interacting with receptors or signaling molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic rings.
Thioether Compounds: Compounds with sulfanyl groups but different core structures.
Unique Features
Combination of Functional Groups: The presence of both sulfanyl and sulfonamide groups in the same molecule is relatively unique.
Potential for Diverse Reactions: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
N,N-dimethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELYMISDBZFUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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